2,3-dideoxy-D-manno-2-octulopyranosonic acid
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Overview
Description
2,3-dideoxy-D-manno-2-octulopyranosonic acid is a chemical compound with a complex structure that includes a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dideoxy-D-manno-2-octulopyranosonic acid typically involves multiple steps. One common method includes the reaction of benzimidazole derivatives with methylamine and propylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-dideoxy-D-manno-2-octulopyranosonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2,3-dideoxy-D-manno-2-octulopyranosonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dideoxy-D-manno-2-octulopyranosonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1,3-propanediamine: Shares a similar propylamine structure.
N-[(3-dimethylamino)propyl]methacrylamide: Contains a similar amine group and is used in polymer chemistry
Uniqueness
2,3-dideoxy-D-manno-2-octulopyranosonic acid is unique due to its benzimidazole core, which imparts specific chemical and biological properties not found in simpler amine compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl 2-[3-(methylamino)propyl]-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c1-14-8-4-7-11-15-10-6-3-5-9(12(10)16-11)13(17)18-2/h3,5-6,14H,4,7-8H2,1-2H3,(H,15,16) |
InChI Key |
POBWMUWBWDHZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=NC2=C(C=CC=C2N1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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